

Physical and chemical properties of (2-(Morpholinomethyl)phenyl)methanol

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Compound of Interest

Compound Name: (2-(Morpholinomethyl)phenyl)methanol
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An In-depth Technical Guide to (2-(Morpholinomethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

(2-(Morpholinomethyl)phenyl)methanol is a synthetic organic compound featuring a phenylmethanol core substituted with a morpholinomethyl group at the ortho position. This molecule holds potential interest for researchers in medicinal chemistry and drug discovery due to the established biological activities of related morpholine-containing compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, a putative synthesis protocol, and an exploration of its potential biological relevance, particularly in the context of the PI3K/Akt/mTOR signaling pathway.

Core Physical and Chemical Properties

While extensive experimental data for **(2-(Morpholinomethyl)phenyl)methanol** is not readily available in the public domain, key properties can be calculated or inferred from supplier information and chemical databases. The data presented below is for the free base and its hydrochloride salt.

Table 1: Physical and Chemical Properties of **(2-(Morpholinomethyl)phenyl)methanol** and its Hydrochloride Salt

Property	(2-(Morpholinomethyl)phenyl)methanol	(2-(Morpholinomethyl)phenyl)methanol hydrochloride	Source
Molecular Formula	C ₁₂ H ₁₇ NO ₂	C ₁₂ H ₁₈ ClNO ₂	[1] [2] [3]
Molecular Weight	207.27 g/mol	243.73 g/mol	[1] [2] [3] [4] [5]
Appearance	Not specified (likely an oil or low-melting solid)	Solid	Inferred
Melting Point	Not available	Not available	
Boiling Point	Not available	Not available	
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.	Expected to have higher water solubility than the free base.	Inferred

Spectroscopic Data Analysis

Detailed experimental spectra for **(2-(Morpholinomethyl)phenyl)methanol** are not currently published. However, the expected spectral characteristics can be predicted based on its structure.

- ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the phenyl ring, the methylene protons of the benzyl alcohol and morpholinomethyl groups, and the protons of the morpholine ring.
- ¹³C NMR: The spectrum would display distinct peaks for each unique carbon atom, including those in the phenyl ring, the benzylic carbon, the morpholine carbons, and the methylene

bridge.

- Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol group (broad, around 3300 cm^{-1}), C-H stretches of the aromatic and aliphatic groups, and C-O stretches.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, likely involving cleavage of the benzylic C-C bond and fragmentation of the morpholine ring.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **(2-(Morpholinomethyl)phenyl)methanol** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions. A common method for the synthesis of similar aminomethylated phenols involves the Mannich reaction or reductive amination. A potential two-step synthesis is outlined below.

Putative Experimental Protocol: Synthesis of **(2-(Morpholinomethyl)phenyl)methanol**

Step 1: Synthesis of 2-(Morpholinomethyl)benzaldehyde

- Reaction Setup: To a round-bottom flask, add 2-formylphenylboronic acid, morpholine, and a suitable solvent such as methanol.
- Reaction Conditions: Stir the mixture at room temperature. Add a reducing agent, such as sodium cyanoborohydride, portion-wise.
- Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction to **(2-(Morpholinomethyl)phenyl)methanol**

- Reaction Setup: Dissolve the purified 2-(morpholinomethyl)benzaldehyde in a suitable solvent like methanol or ethanol in a round-bottom flask.
- Reaction Conditions: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
- Work-up: After the reaction is complete, quench the reaction with a dilute acid (e.g., 1M HCl) and then neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent.
- Purification: The final product can be purified by column chromatography to yield pure **(2-(Morpholinomethyl)phenyl)methanol**.

Potential Biological Activity and Signaling Pathways

While there is no direct research on the biological activity of **(2-(Morpholinomethyl)phenyl)methanol**, the morpholine moiety is a common feature in many biologically active compounds, including several that target the PI3K/Akt/mTOR signaling pathway.^{[1][4][6][7][8][9]} This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently observed in cancer.^[6] Therefore, it is plausible that **(2-(Morpholinomethyl)phenyl)methanol** could exhibit inhibitory activity against components of this pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that responds to various extracellular signals to regulate fundamental cellular processes.

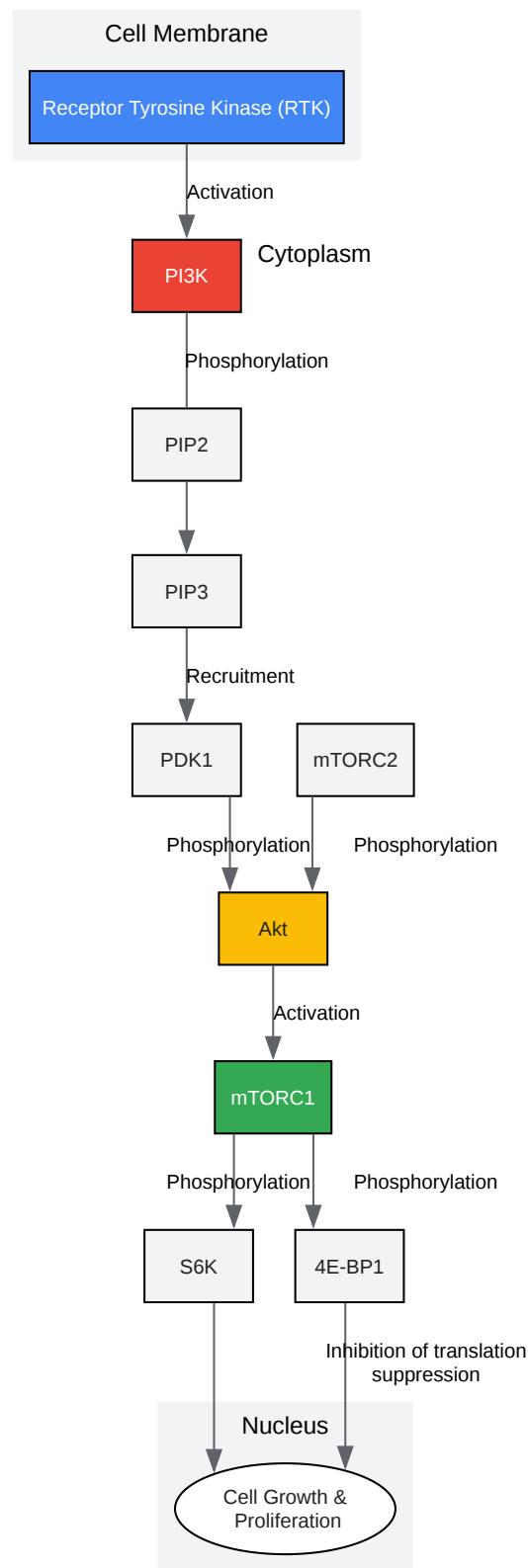
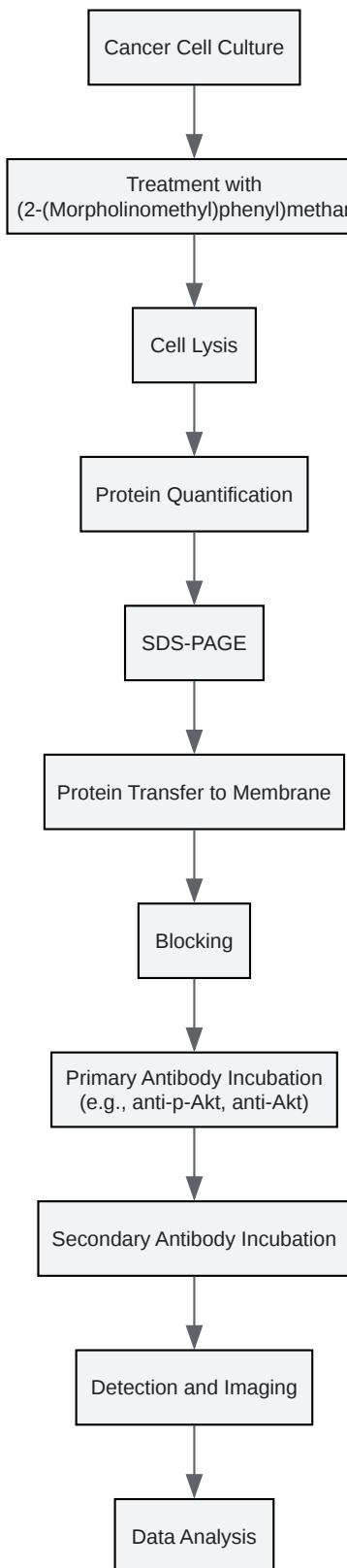
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Figure 1: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Evaluating Pathway Inhibition

To investigate the potential inhibitory effect of **(2-(Morpholinomethyl)phenyl)methanol** on the PI3K/Akt/mTOR pathway, a Western blot analysis could be performed. This technique allows for the detection and quantification of specific proteins and their phosphorylation status, which is indicative of pathway activation.



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Figure 2: A typical experimental workflow for Western blot analysis.

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

- Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, A549) and treat with varying concentrations of **(2-(Morpholinomethyl)phenyl)methanol** for a specified time.[10]
- Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[11]
- Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).[11]
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
- Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[9]
- Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of Akt (p-Akt) and total Akt.[9]
- Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
- Data Analysis: Quantify the band intensities for p-Akt and total Akt. A decrease in the p-Akt/total Akt ratio upon treatment would suggest inhibition of the PI3K/Akt pathway.[11]

Conclusion

(2-(Morpholinomethyl)phenyl)methanol is a compound with potential for further investigation in the field of drug discovery. While experimental data is currently limited, its structural similarity to known biologically active morpholine derivatives, particularly those targeting the PI3K/Akt/mTOR pathway, makes it an interesting candidate for synthesis and pharmacological

evaluation. The protocols and information provided in this guide offer a starting point for researchers to explore the properties and potential applications of this compound.

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